molecular formula C10H9N2NaO3 B2734477 Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate CAS No. 2187426-18-0

Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate

Cat. No.: B2734477
CAS No.: 2187426-18-0
M. Wt: 228.183
InChI Key: CCNDOUDKDIDBHC-KZYPOYLOSA-M
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Description

Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate is a complex organic compound featuring a cyclopropane ring substituted with a pyridin-4-ylcarbamoyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Pyridin-4-ylcarbamoyl Group: This step involves the reaction of the cyclopropane intermediate with 4-aminopyridine and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the pyridin-4-ylcarbamoyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and the use of automated reactors could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylcarbamoyl group, where nucleophiles such as amines or thiols replace the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Pyridine N-oxide derivatives

    Reduction: Alcohol derivatives of the cyclopropane ring

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a molecular probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the pyridin-4-ylcarbamoyl group can interact with the active site of an enzyme, inhibiting its function and thereby affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylate derivatives: These compounds share the cyclopropane ring and carboxylate group but differ in their substituents.

    Pyridine derivatives: Compounds with a pyridine ring and various functional groups attached to it.

Uniqueness

Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate is unique due to the combination of its cyclopropane ring and pyridin-4-ylcarbamoyl group This combination imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.Na/c13-9(7-5-8(7)10(14)15)12-6-1-3-11-4-2-6;/h1-4,7-8H,5H2,(H,14,15)(H,11,12,13);/q;+1/p-1/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNDOUDKDIDBHC-KZYPOYLOSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)[O-])C(=O)NC2=CC=NC=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)[O-])C(=O)NC2=CC=NC=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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